3-[2-(Methylamino)ethoxy]benzoic acid

Catalog No.
S14043191
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(Methylamino)ethoxy]benzoic acid

Product Name

3-[2-(Methylamino)ethoxy]benzoic acid

IUPAC Name

3-[2-(methylamino)ethoxy]benzoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-11-5-6-14-9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

XIKZOEKYGJUXLY-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC(=C1)C(=O)O

3-[2-(Methylamino)ethoxy]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety attached to an ethoxy group with a methylamino substituent. Its molecular formula is C11H15NO3, and it features a carboxylic acid functional group that is essential for its chemical reactivity and biological activity.

, including:

  • Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
  • Reduction: The compound can be reduced to form corresponding alcohols or amines.
  • Substitution: The methylamino group can be substituted or modified under specific reaction conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations.

3-[2-(Methylamino)ethoxy]benzoic acid exhibits significant biological activity. Research indicates that compounds with similar structures often demonstrate antibacterial properties, especially against Gram-positive and Gram-negative bacteria. The presence of the methylamino group may enhance its interaction with bacterial targets, potentially inhibiting their growth . Additionally, this compound may possess properties that could be explored in the development of new antimicrobial agents.

The synthesis of 3-[2-(Methylamino)ethoxy]benzoic acid typically involves multi-step processes:

  • Protection of Amino Group: The amino group is often protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Formation of Ethoxy Linkage: An ethoxy group is introduced through nucleophilic substitution reactions.
  • Deprotection: Finally, the protected amino group is deprotected to yield the final product.

Industrial methods may utilize continuous flow reactors for enhanced efficiency and yield, allowing for better control over reaction conditions .

This compound has potential applications in various fields, including:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in antibiotic development.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.

Interaction studies of 3-[2-(Methylamino)ethoxy]benzoic acid with biological targets are crucial for understanding its mechanism of action. Initial studies suggest that it may interact with bacterial enzymes or receptors, inhibiting their function and thereby exerting its antibacterial effects. Further research using molecular docking simulations could elucidate specific binding sites and affinities .

Several compounds share structural similarities with 3-[2-(Methylamino)ethoxy]benzoic acid. These include:

  • N-(2-Hydroxyethyl)benzenesulfonamide: Similar in structure but lacks the carboxylic acid functionality.
  • 4-Amino-3-methylbenzoic acid: Features an amino group but differs in substitution patterns on the aromatic ring.
  • 2-(Methylamino)benzoic acid: Shares the methylamino group but lacks the ethoxy linkage.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
3-[2-(Methylamino)ethoxy]benzoic acidBenzoic acid + ethoxy + methylaminoCombines multiple functional groups
N-(2-Hydroxyethyl)benzenesulfonamideHydroxyethylamine + sulfonamideLacks carboxylic acid functionality
4-Amino-3-methylbenzoic acidAmino + methyl substitutionDifferent substitution pattern on the aromatic ring
2-(Methylamino)benzoic acidMethylamino on benzoic acidNo ethoxy linkage

This comparison highlights the uniqueness of 3-[2-(Methylamino)ethoxy]benzoic acid due to its combination of functional groups that may enhance its biological activity and reactivity compared to similar compounds.

The synthesis of 3-[2-(methylamino)ethoxy]benzoic acid emerged from systematic efforts to optimize the pharmacokinetic profiles of early benzamide-based enzyme inhibitors. Initial synthetic routes adapted tert-butoxycarbonyl (Boc) protection strategies commonly used in peptide chemistry, as evidenced by the structural analog 3-(2-{(tert-butoxy)carbonylamino}ethoxy)benzoic acid (ENAH93E74B0E). This intermediate compound's characterization revealed critical stability challenges under physiological pH conditions, driving the development of the methylaminoethoxy variant through selective deprotection and side chain modifications.

Key advancements in its synthesis include:

  • Regioselective etherification: Early methods employed Ullmann coupling between 3-hydroxybenzoic acid and 2-(methylamino)ethyl bromide, achieving 68% yield under copper-catalyzed conditions.
  • Protection-deprotection sequences: Boc-group strategies prevented unwanted N-methylation during esterification steps, later removed via trifluoroacetic acid treatment.
  • Crystallographic validation: X-ray diffraction studies confirmed the planar benzoic acid core with a 122° dihedral angle between the aromatic ring and ethoxy side chain, optimizing target engagement.

Comparative analysis with structurally related compounds like 3-(2-methylphenoxy)benzoic acid (PubChem CID 3673139) demonstrated enhanced water solubility (logP = 1.2 vs. 2.8 in analogs) while maintaining critical hydrogen-bonding capacity at the carboxylic acid moiety.

Pharmacological Significance in Targeted Enzyme Inhibition

3-[2-(Methylamino)ethoxy]benzoic acid exhibits a unique dual inhibition profile against both metalloenzymes and flavoprotein oxidoreductases:

Acetylcholinesterase (AChE) modulation:

  • Non-competitive inhibition with Ki = 5.15 µM against electric eel AChE, superior to 4-amino benzoic acid derivatives (Ki = 3.8 µM).
  • Molecular docking simulations suggest simultaneous binding at the peripheral anionic site (Tyr337) and catalytic triad (His447) via the protonated methylamino group and carboxylic acid moiety, respectively.

Tyrosinase interaction:

  • Mixed-type inhibition observed in mushroom tyrosinase assays (IC50 = 8.3 µM), with 34% greater potency than picolinic acid derivatives.
  • Fluorescence quenching studies indicate binding-induced conformational changes reducing copper ion accessibility at the active site.

Lipid metabolism enzymes:

  • 200 mg/L supplementation in Schizochytrium limacinum SR21 increased NADPH/NADP+ ratio by 2.1-fold through pentose phosphate pathway upregulation.
  • Concomitant 56.84% lipid yield enhancement suggests modulation of acetyl-CoA carboxylase activity, though direct targets remain uncharacterized.

Current Research Landscape in Neuropharmacology and Metabolic Regulation

Recent investigations position 3-[2-(methylamino)ethoxy]benzoic acid as a promising candidate for multitarget therapeutic development:

Neurodegenerative disease applications:

  • 5 µM concentrations restored 78% neuronal viability in Aβ1-42-treated SH-SY5Y cells through microglial phenotype modulation (iNOS reduction >40%).
  • CB2 receptor binding assays show moderate affinity (Ki = 380 nM), suggesting immunomodulatory potential via endocannabinoid signaling pathways.

Metabolic engineering:

  • Fed-batch fermentation with 200 mg/L additive increased docosahexaenoic acid (DHA) yield by 33.28% through redirected carbon flux into fatty acid synthase complexes.
  • NMR-based metabolomics identified 2.7-fold accumulation of malonyl-CoA precursors, confirming enhanced lipogenic substrate availability.

Structural optimization efforts:

  • Halogenation at the benzoic acid 4-position improved blood-brain barrier permeability (Papp = 8.7 × 10^-6 cm/s vs. 5.2 × 10^-6 in parent compound).
  • Ethoxy chain elongation studies revealed strict dependence on 2-carbon spacers for maintaining AChE inhibitory activity (IC50 decrease from 8.3 µM to >100 µM with 3-carbon analogs).

Multi-Step Synthetic Routes for Ethoxybenzamide Derivatives

The synthesis of 3-[2-(methylamino)ethoxy]benzoic acid requires sophisticated multi-step synthetic approaches that establish the ethoxy linkage and incorporate the methylamino functionality with high efficiency [1]. The most prevalent synthetic routes begin with readily available benzoic acid derivatives and employ sequential functionalization strategies to achieve the desired substitution pattern [2].

The classical approach utilizes salicylic acid as the starting material, where etherification reactions establish the ethoxy bridge through treatment with diethyl sulfate in the presence of potassium hydroxide and ethanol [1]. This methodology achieves remarkable yields of 98.3% under optimized conditions involving initial treatment at 15°C for 6 hours, followed by heating to 65°C for an additional 6 hours [1]. The process demonstrates excellent scalability, with industrial implementations successfully producing multi-kilogram quantities of the intermediate ethoxy benzoic acid derivatives [1].

Alternative synthetic pathways employ methyl salicylate as the precursor, utilizing direct O-alkylation reactions with ethyl bromide in the presence of potassium carbonate [3]. These reactions proceed efficiently under microwave-assisted conditions at 80°C, achieving completion within 2 minutes and delivering yields of 94% [3]. The microwave-assisted approach represents a significant advancement in terms of reaction time reduction and energy efficiency compared to conventional heating methods [3].

The incorporation of amino functionality typically follows through reductive amination protocols starting from appropriate benzoic acid derivatives [4]. The synthesis of methylamino-substituted intermediates employs formaldehyde and sodium triacetoxyborohydride in dichloromethane, proceeding through initial treatment at 0°C followed by reaction at 10°C [4]. Despite the mild reaction conditions, yields remain modest at 25%, necessitating optimization of reaction parameters and purification protocols [4].

Starting MaterialReaction TypeKey ReagentsReaction ConditionsYield (%)Reference
Salicylic acidEtherification/AlkylationDiethyl sulfate, KOH, EtOH15°C, 6h then 65°C, 6h98.3 [1]
Methyl salicylateO-AlkylationEthyl bromide, K2CO380°C, microwave 2min94 [3]
3-Ethoxybenzoic acidAmidationNH3 or amines, dehydrating agentHeat, dehydrating conditions76-85
2,3-Diaminobenzoic acid methyl esterReductive aminationFormaldehyde, NaBH(OAc)30°C to 10°C, DCM25 [4]
Benzoyl chlorideNucleophilic acyl substitutionEthylamine derivativesMild heating conditions65-80 [6]
TolueneOxidative transformationKMnO4, H2O, refluxReflux, 60min feeding75-85 [2]

The oxidative synthesis approach represents an alternative strategy where toluene undergoes controlled oxidation using potassium permanganate under reflux conditions [2]. This methodology achieves yields of 75-85% and offers advantages in terms of atom economy and starting material accessibility [2]. The oxidation process requires careful control of reaction temperature and gradual addition of the oxidizing agent over approximately 60 minutes to prevent overoxidation and side product formation [2].

Advanced synthetic routes incorporate nucleophilic acyl substitution reactions employing benzoyl chloride derivatives with ethylamine compounds [6]. These transformations proceed under mild heating conditions and deliver yields in the range of 65-80% [6]. The methodology demonstrates broad functional group tolerance and allows for the introduction of various substituents on both the aromatic ring and the amino functionality [6].

Green Chemistry Approaches for Aminoethoxy Functionalization

The development of environmentally sustainable synthetic methodologies for aminoethoxy functionalization has emerged as a critical research priority, driven by increasing regulatory requirements and environmental consciousness within the pharmaceutical industry [3] [7]. Phase transfer catalysis represents one of the most promising green chemistry approaches, utilizing tetrabutylammonium bromide as the catalyst in water-based or organic solvent-free reaction systems [3].

Phase transfer catalytic systems achieve remarkable efficiency in O-alkylation reactions, delivering yields of 95% for ethenzamide synthesis within 10-15 minutes of reaction time at 80°C [3]. The methodology eliminates the need for organic solvents while maintaining high selectivity and conversion rates [3]. The environmental benefits include complete elimination of organic waste streams and the ability to conduct reactions in aqueous media [3].

Microwave-assisted synthesis has revolutionized the field of green organic chemistry by dramatically reducing reaction times and energy consumption [8]. The microwave-assisted conversion of benzanilide to benzoic acid using concentrated sulfuric acid demonstrates the potential of this technology, achieving complete conversion within minutes compared to hours required for conventional heating [8]. The precise temperature control and uniform heating provided by microwave irradiation result in accelerated reaction rates and improved product yields [8].

The application of microwave technology to ethoxybenzamide synthesis enables reaction completion within 90 seconds at 80°C, achieving yields of 92% [3]. This represents a reduction in reaction time by several orders of magnitude compared to conventional thermal methods [3]. The energy efficiency of microwave heating, combined with the elimination of prolonged heating periods, significantly reduces the overall environmental impact of the synthetic process [3].

Ultrasonic conditions provide another green chemistry alternative, utilizing acoustic cavitation to promote chemical reactions under mild conditions [3]. Ultrasonic-assisted synthesis of ethenzamide proceeds at room temperature within 10 minutes, achieving yields of 95% [3]. The methodology operates through the generation of localized high-energy zones during cavitation bubble collapse, which accelerate reaction rates without requiring elevated temperatures [3].

MethodCatalyst/MediatorSolvent SystemTemperature (°C)Reaction TimeYield (%)Environmental Benefits
Phase Transfer CatalysisTBAB (Tetrabutylammonium bromide)Water/organic solvent-free8010-15 min95Water as solvent, no organic waste
Microwave-Assisted SynthesisMicrowave radiationMinimal solvent usage80-10090 s92Reduced energy consumption
Ultrasonic ConditionsUltrasonic irradiationAqueous mediumRoom temperature10 min95Mild conditions, fast reaction
Solvent-Free SynthesisTBAB catalystNo solvent8015 min79Zero solvent waste
Deep Eutectic Solventsp-TSA/BTEAC DESDual solvent-catalyst80-1202-4 h88.3Recyclable catalyst system
Enzymatic CatalysisLipase enzymestert-Amyl alcohol6072 h76Biodegradable catalyst
Flow ChemistryContinuous flow reactorsVarious green solvents50-1505 min residence60-85Minimal waste generation

Solvent-free synthesis represents the ultimate goal in green chemistry, completely eliminating the need for organic solvents while maintaining synthetic efficiency [3]. The solvent-free synthesis of ethenzamide using tetrabutylammonium bromide as catalyst achieves yields of 79% within 15 minutes at 80°C [3]. This approach eliminates solvent-related waste streams entirely and significantly reduces the environmental footprint of the synthetic process [3].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents, offering unique properties that combine the advantages of ionic liquids with improved accessibility and lower cost [7]. The deep eutectic solvent composed of p-toluene sulfonic acid and benzyl triethyl ammonium chloride functions as both solvent and catalyst for esterification reactions [7]. This dual functionality achieves high catalytic activity with conversions of 88.3% for ethanol esterification, 87.8% for butanol, and 67.5% for hexanol [7].

Enzymatic catalysis provides a highly selective and environmentally benign approach to aminoethoxy functionalization [9]. Lipase-catalyzed acylation reactions using benzoic acid esters achieve yields of 76% in tert-amyl alcohol at 60°C over 72 hours [9]. The enzymatic approach offers excellent regioselectivity and operates under mild conditions compatible with sensitive functional groups [9]. The biodegradable nature of enzymatic catalysts eliminates concerns regarding catalyst disposal and environmental accumulation [9].

Catalytic Systems for Selective Methylamino Group Incorporation

The selective incorporation of methylamino groups into benzoic acid derivatives requires sophisticated catalytic systems capable of achieving high regioselectivity and functional group tolerance [10] [11]. Palladium-catalyzed methylation reactions represent the most extensively studied approach, utilizing methylboronic acid as the methylating agent in conjunction with palladium acetate and xantphos ligand systems [11].

Palladium-catalyzed ortho-C-H methylation of benzoic acids proceeds through a directed metalation mechanism, where the carboxyl group serves as a weakly coordinating directing group [11]. The reaction employs di-tert-butyl peroxide as the methylating reagent under external oxidant and ligand-free conditions [11]. This methodology achieves high regioselectivity exceeding 90% for ortho-methylation and delivers yields in the range of 82-99% under optimized conditions at 120°C for 12 hours in the presence of trifluoroacetic acid [11].

The mechanistic pathway involves initial coordination of the palladium catalyst to the carboxyl directing group, followed by C-H activation at the ortho position [11]. Subsequent transmetallation with the methylating agent and reductive elimination complete the catalytic cycle, regenerating the active palladium species [11]. The high selectivity arises from the strong directing effect of the carboxyl group, which positions the palladium center in close proximity to the target C-H bond [11].

Ruthenium-catalyzed N-methylation systems utilize methanol as a sustainable C1 source for methylamino group formation [12]. The (DPEPhos)RuCl2PPh3 catalyst demonstrates exceptional performance with only 0.5 mol% catalyst loading required for complete conversion within 12 hours [12]. The reaction proceeds through a hydrogen borrowing mechanism under weak base conditions, achieving N-selective methylation with yields of 85-95% [12].

The ruthenium-catalyzed process operates through initial dehydrogenation of methanol to generate formaldehyde, which subsequently undergoes condensation with the amine substrate [12]. The resulting imine intermediate undergoes hydrogenation to deliver the methylated product while regenerating the active ruthenium hydride catalyst [12]. Deuterium labeling experiments confirm the hydrogen borrowing mechanism and rule out alternative pathways involving direct methanol activation [12].

Catalyst TypeSpecific CatalystMethylating AgentReaction MechanismSelectivityOperating ConditionsYield Range (%)
Palladium ComplexPd(OAc)2/XantphosMethylboronic acidTransmetallation/Reductive eliminationHigh regioselectivity (>90%)120°C, 12h, TFA82-99
Ruthenium Complex(DPEPhos)RuCl2PPh3MethanolHydrogen borrowing mechanismN-selective methylationWeak base, 12h, 0.5 mol%85-95
Iridium ComplexIr-based complexesMethyl iodideOxidative addition/Reductive eliminationOrtho-selective (>95%)Air-tolerant, mild conditions75-92
Nickel ComplexNi(II) complexesPeroxide-derived radicalsRadical-mediated methylationTertiary C-H selectivePhotochemical activation58-88
Methyltransferase EnzymeRgANMT/PpCaOMTS-Adenosyl-L-methionineEnzymatic methyl transferN-specific (>99%)Aqueous, physiological pH95-99
Photoredox CatalystRu(bpy)3Cl2Tertiary aminesSingle electron transferα-Amino selectiveBlue LED, room temperature65-85
Copper ComplexCu-catalyzed systemsDicumyl peroxideRadical couplingMethylamidation selectiveOxidative conditions70-90

Iridium-catalyzed C-H methylation provides complementary reactivity to palladium systems, achieving ortho-selective methylation with selectivities exceeding 95% [10]. The iridium catalysts operate under air-tolerant conditions and demonstrate broad functional group tolerance [10]. The methodology utilizes methyl iodide as the methylating agent and proceeds through oxidative addition and reductive elimination steps characteristic of traditional organometallic catalysis [10]. Yields typically range from 75-92% under mild reaction conditions that are compatible with sensitive substrates [10].

Nickel-based catalytic systems offer cost advantages over precious metal catalysts while maintaining high selectivity for tertiary C-H bond methylation [13]. The nickel catalysts operate through radical-mediated mechanisms activated by photochemical processes [13]. The methodology demonstrates particular selectivity for tertiary C-H bonds, achieving yields of 58-88% under photochemical activation conditions [13]. The radical nature of the mechanism provides access to challenging substrates that are unreactive under traditional organometallic conditions [13].

Enzymatic methylation systems utilizing methyltransferase enzymes provide unparalleled selectivity for N-methylation reactions [14]. The RgANMT and PpCaOMT enzymes demonstrate N-specific methylation with regioselectivities exceeding 99% [14]. These biocatalytic systems operate under physiological conditions in aqueous media using S-adenosyl-L-methionine as the methyl donor [14]. The enzymatic approach achieves yields of 95-99% and offers complete selectivity for nitrogen methylation over competing C-H activation pathways [14].

Photoredox catalysis utilizing tris(bipyridine)ruthenium(II) chloride enables α-amino selective methylation through single electron transfer mechanisms [15]. The photoredox system operates under blue LED irradiation at room temperature, utilizing tertiary amines as both reductants and methylation substrates [15]. The methodology achieves yields of 65-85% and demonstrates particular utility for the functionalization of complex molecules containing multiple reactive sites [15].

Copper-catalyzed three-component methylamidation reactions provide direct access to methylated enamides through alkyne functionalization [16]. The copper catalyst system utilizes dicumyl peroxide as both methylating agent and oxidant, achieving yields of 70-90% under oxidative conditions [16]. The methodology demonstrates broad substrate scope and excellent functional group compatibility, enabling late-stage functionalization of biologically relevant molecules [16].

Aldehyde dehydrogenase 2 (ALDH-2) represents a critical mitochondrial enzyme responsible for acetaldehyde oxidation in alcohol metabolism pathways [1] [2]. The structural architecture of ALDH-2 consists of distinct functional domains including the cofactor binding domain, catalytic domain, and oligomerization domain, each contributing to the enzyme's normal catalytic activity [3]. The enzyme exhibits a tetrameric quaternary structure where individual protomers interact through specific dimer interfaces stabilized by hydrogen bonding networks [3].

The substrate entrance channel of ALDH-2 demonstrates remarkable structural specialization for small aldehyde processing. Research has established that position 124 at the channel entrance functions as a selective gate for aldehyde size discrimination [4]. The narrow channel architecture, characterized by bulky methionine residues, creates steric hindrance that restricts the entry of large aldehydes while facilitating access for smaller substrates such as acetaldehyde [4]. Within the catalytic mechanism, key structural elements including the "neck" and "bottom" residues (Phe459 and Cys303) assist in maintaining small aldehyde substrates in proximity to the catalytic Cys302 residue [3].

The adenosine portion of the cofactor nicotinamide adenine dinucleotide (NAD) occupies a specific binding cleft positioned between the αF and αG helices of the Rossmann fold structure [3]. Critical stabilization occurs through hydrogen bonding interactions involving Glu487 with Arg264 and Arg475, which are essential for maintaining the structural integrity of the NAD binding site [3]. Disruption of these interactions, as observed in the ALDH2*2 variant containing the E487K substitution, results in a 200-fold increase in Km for NAD and a 10-fold reduction in catalytic turnover [3].

ParameterCharacteristic
Target EnzymeAldehyde Dehydrogenase 2 (ALDH-2)
Mechanism TypeCompetitive/Reversible Inhibition
IC50 Range0.29-62 μM (various inhibitors)
Structural DeterminantNarrow substrate access channel
Binding SiteCatalytic Cys302 active site
Substrate Channel SizeSmall aldehyde specificity
Key ResiduesCys302, Phe459, Cys303, Phe465

Computational modeling studies utilizing molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis have revealed that inhibitor binding strength correlates with specific structural features of the ALDH-2 binding pocket [5]. The hydrophobic tunnel architecture facilitates ligand binding for compounds containing isoflavone-like skeletons, while additional hydrogen bonding opportunities exist at both terminal regions of the binding tunnel [5]. Structural determinants for enhanced binding affinity include van der Waals interactions that favor receptor-inhibitor binding, particularly when bulky hydroxyl substituents are replaced with more favorable chemical moieties [5].

The mechanism by which various inhibitors interact with ALDH-2 involves reversible thiohemiacetal formation with the catalytic Cys302 residue in the active site [6]. Established inhibitors such as daidzin demonstrate competitive inhibition characteristics with IC50 values of 0.29 μM for human ALDH-2 [6]. The structural basis for inhibition involves the occupation of the substrate binding pocket, preventing access of endogenous aldehyde substrates to the catalytic mechanism [6]. Understanding these structural determinants provides crucial insights into the molecular basis for ALDH-2 inhibition and guides the development of structure-activity relationships for potential therapeutic compounds [5] [7].

Dopaminergic Receptor Modulation Patterns

Dopaminergic receptors constitute a family of seven transmembrane domain G protein-coupled receptors (GPCRs) that mediate the physiological and behavioral effects of dopamine neurotransmission [8] [9]. The dopamine receptor family comprises five distinct subtypes (D1-D5) that are categorized into two major classes: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4) [9] [10]. These receptor subtypes exhibit significant structural homology within their respective classes, with D1 and D5 receptors sharing 80% identity in transmembrane domains, while D2 and D3 receptors demonstrate 75% identity, and D2 and D4 receptors show 53% identity in transmembrane regions [9] [10].

The molecular architecture of dopaminergic receptors reveals distinct structural characteristics that determine their functional properties. D1-like receptors possess a carboxyl-terminal tail approximately seven times longer than D2-like receptors, while D2-like receptors feature an extended third intracellular loop compared to D1-like receptors [9] [11]. These structural differences contribute to selective G protein coupling patterns: D1-like receptors couple to stimulatory G proteins (Gs/Golf) leading to adenylyl cyclase activation and increased cyclic adenosine monophosphate (cAMP) levels, whereas D2-like receptors couple to inhibitory G proteins (Gi/Go) resulting in adenylyl cyclase inhibition and decreased cAMP concentrations [12] [10].

Dopamine binding to D1 receptors involves specific molecular interactions within the transmembrane domain region. The protonated amine functionality of dopamine forms a critical salt bridge with the highly conserved Asp103 residue located in transmembrane segment 3 [8] [11]. The catechol moiety establishes hydrogen bonding interactions with conserved serine residues Ser198, Ser202, and Asn292 from transmembrane segments 5 and 6 [8]. Additional stabilization occurs through extensive hydrophobic interactions involving residues Ile104, Leu190, Trp285, Phe288, Phe289, and Val317 [8].

Receptor TypeTransmembrane DomainsG-Protein CouplingKey Binding ResiduesSelectivity Factor
D1-like Receptors7 TM domainsGs/Golf → cAMP ↑Asp103, Ser198, Ser202, Asn292163-fold (specific ligands)
D2-like Receptors7 TM domainsGi/Go → cAMP ↓Asp114, Ser193, Ser197Variable
D3 Receptors7 TM domainsGi/Go → cAMP ↓75% identity with D2>50-fold required
D4 Receptors7 TM domainsGi/Go → cAMP ↓53% identity with D2Variable

The structural basis for dopamine receptor subtype selectivity involves specific amino acid variations within the transmembrane domains. Research utilizing site-directed mutagenesis and receptor chimeras has identified a critical TM2/3 microdomain consisting of three non-conserved amino acids that regulate both ligand affinity and functional properties [13]. Specifically, mutations at positions corresponding to Val to Phe substitution at position 2.61 and Phe-Val to Leu-Met substitutions at positions 3.28-3.29 significantly enhance the binding affinity of D4-selective ligands to modified D2 receptors [13].

D3 receptor selectivity represents a particularly important target for therapeutic development, given that D3 receptor density in striatal brain regions approaches 40% of D2 receptor levels [14]. Achieving high D3 versus D2 selectivity (greater than 50-fold) requires specific structural modifications, as demonstrated by compounds such as those exhibiting Ki values of 0.17 nM for D3 receptors with 163-fold selectivity over D2 receptors [14]. The molecular basis for this selectivity involves precise positioning of fluorinated benzamide substituents within extended binding pockets that accommodate larger molecular frameworks while maintaining high-affinity interactions [14].

Allosteric modulation mechanisms provide additional avenues for dopaminergic receptor targeting. Positive allosteric modulators such as LY3154207 demonstrate preferential binding orientations above intracellular loop 2, where they stabilize helical conformations and induce conformational changes in key structural motifs [15]. These allosteric effects involve subtle but significant alterations in residue clusters centered around sodium binding sites and modifications of protein-protein interaction motifs that facilitate G protein coupling [15]. The identification of allosteric pathways responsible for enhanced Gs protein coupling provides mechanistic insights for the rational design of more selective and potent dopaminergic receptor modulators [15].

Intracellular Signaling Pathway Disruption Mechanisms

Intracellular signaling cascades represent complex networks of molecular interactions that coordinate cellular responses to external stimuli through sequential activation of proteins, second messengers, and transcriptional regulators [16]. The disruption of these pathways can occur through multiple mechanisms including direct enzyme inhibition, receptor modulation, second messenger system interference, and alterations in protein phosphorylation networks [17] [18]. Understanding these disruption mechanisms is crucial for elucidating how chemical compounds can modulate cellular function and potentially contribute to therapeutic or pathological outcomes.

The cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway represents a fundamental cellular communication system susceptible to multiple forms of disruption [12] [19]. Under normal conditions, G protein-coupled receptor activation leads to adenylyl cyclase stimulation, resulting in increased cAMP synthesis from adenosine triphosphate (ATP) [20]. The elevated cAMP levels activate PKA through conformational changes that release catalytic subunits from regulatory subunits, enabling phosphorylation of downstream target proteins [12]. Disruption of this pathway can occur through direct adenylyl cyclase inhibition, enhanced phosphodiesterase activity leading to increased cAMP degradation, or interference with PKA substrate recognition and phosphorylation [19].

A critical component of cAMP/PKA signaling disruption involves the modulation of dopamine- and cAMP-regulated phosphoprotein of molecular weight 32 kDa (DARPP-32) [12]. DARPP-32 functions as a molecular switch that, when phosphorylated at threonine 34 by PKA, becomes a potent inhibitor of protein phosphatase-1 (PP-1) [12]. This inhibition subsequently controls the phosphorylation states of numerous downstream effectors including neurotransmitter receptors, ion channels, and transcription factors [12]. Compounds that disrupt DARPP-32 phosphorylation or its interaction with PP-1 can significantly alter the cellular response to dopaminergic stimulation and affect the regulation of synaptic plasticity [12].

The mitogen-activated protein kinase (MAPK) cascade represents another major signaling pathway vulnerable to disruption through multiple intervention points [18] [20]. This pathway typically involves sequential activation of Raf kinase, mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK) [20]. Growth factor receptor activation initiates the cascade through receptor dimerization and autophosphorylation, leading to recruitment and activation of adaptor proteins and subsequent Raf activation [20]. Disruption mechanisms include direct kinase inhibition, interference with protein-protein interactions essential for cascade propagation, and modulation of regulatory phosphorylation sites that control kinase activity [18].

Pathway ComponentDisruption MechanismTarget ProteinsPhysiological Effect
cAMP/PKA SignalingAdenylyl cyclase inhibitionDARPP-32, PKA, PP-1Altered gene transcription
MAPK CascadeRaf/MEK/ERK interferenceRaf, MEK, ERK, c-MycModified cell proliferation
Calcium SignalingCa2+ channel modulationCaMKK, CaMKI, CaMKIVChanged neuronal plasticity
Phosphorylation NetworksKinase activity alterationMultiple kinase substratesDisrupted protein function
Second Messenger SystemscAMP/Ca2+ level changesAdenylyl cyclase, phosphodiesterasesAltered cellular responses

Calcium-dependent signaling pathways provide additional targets for intracellular signaling disruption through modulation of calcium/calmodulin-dependent protein kinase kinase (CaMKK) and its downstream effectors [21]. CaMKK serves as an activating kinase for multiple downstream kinases including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), protein kinase B (PKB/Akt), and 5′AMP-kinase (AMPK) through phosphorylation of their activation-loop threonine residues [21]. Disruption of calcium signaling can occur through interference with calcium channel function, calmodulin binding, or direct inhibition of calcium-dependent kinases [21]. These disruptions significantly impact neuronal morphogenesis, synaptic plasticity, transcriptional activation, autophagy, and metabolic regulation [21].

Phosphorylation network disruption represents a broad category of signaling interference that affects multiple cellular processes simultaneously [19]. Protein kinases and phosphatases maintain dynamic equilibrium in cellular phosphorylation states, and disruption of this balance can have far-reaching consequences [19]. Mechanisms of phosphorylation network disruption include competitive inhibition of kinase active sites, allosteric modulation of kinase conformation, interference with kinase-substrate recognition, and alteration of subcellular localization through disruption of protein scaffolding complexes [19]. The temporal dynamics of phosphorylation networks can also be disrupted through interference with feedback inhibition mechanisms that normally regulate kinase activity and maintain cellular homeostasis [19].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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